1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol
Overview
Description
1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol, also known as 5-bromo-2-chlorophenylethanol, is a synthetic organic compound with a wide range of applications in the pharmaceutical, agricultural, and food industries. It is a colorless to pale yellow liquid with a sweet odor and a boiling point of 172-174°C. 5-bromo-2-chlorophenylethanol is a member of the family of furan derivatives, which are compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This compound has been studied extensively in both laboratory and clinical settings, and is used in various areas of research, such as drug synthesis, molecular biology, and biochemistry.
Scientific Research Applications
Synthesis Techniques
A facile synthesis method for enantiomerically pure compounds related to 1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol has been developed, starting from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. The process is characterized by its affordability, scalability, and the ability to produce diarylethanes with high enantiomeric purities and unambiguously determined absolute configurations (Zhang et al., 2014).
Molecular Docking Studies
Research involving molecular docking studies on compounds with structural similarities to 1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol has shown potential inhibitory activity against kinesin spindle protein (KSP), suggesting applications in cancer therapy and drug design (ShanaParveen et al., 2016).
Protective Group Chemistry
2-Chlorotetrahydrofuran (2-Cl-THF) has been utilized in reactions with alcohols and other functional groups to introduce the tetrahydro-2-furanyl moiety, demonstrating the relevance of furan derivatives in synthetic organic chemistry for the protection of functional groups (Kruse et al., 2010).
Computational Studies
Computational studies on imidazole reactions with various 2-bromo-1-arylethanone derivatives, including those similar to 1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol, have been conducted to understand the reaction mechanisms and properties of these compounds, contributing to the field of theoretical and computational chemistry (Erdogan & Erdoğan, 2019).
Photochemical Routes to Derivatives
A metal-free photochemical method has been developed to synthesize 2-substituted benzo[b]furans, demonstrating the utility of furan derivatives in photochemical reactions for the efficient synthesis of complex organic structures (Protti et al., 2012).
properties
IUPAC Name |
1-(5-bromofuran-2-yl)-2-(2-chlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClO2/c13-12-6-5-11(16-12)10(15)7-8-3-1-2-4-9(8)14/h1-6,10,15H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKOKWKYMCCCLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C2=CC=C(O2)Br)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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